molecular formula C11H11N3 B11907148 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine CAS No. 833458-52-9

3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine

Cat. No.: B11907148
CAS No.: 833458-52-9
M. Wt: 185.22 g/mol
InChI Key: GEJPJXPVXHECCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine: is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core fused with a cyclopentene ring

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazolo[3,4-B]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-B]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine is unique due to its fused cyclopentene and pyrazolo[3,4-B]pyridine rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

833458-52-9

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-cyclopent-3-en-1-yl-3H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H11N3/c1-2-5-8(4-1)10-9-6-3-7-12-11(9)14-13-10/h1-3,6-8,10H,4-5H2

InChI Key

GEJPJXPVXHECCW-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C2C3=C(N=CC=C3)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.